molecular formula C13H13NO4 B7810568 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B7810568
M. Wt: 247.25 g/mol
InChI Key: KXDRYBNDWROSKU-UHFFFAOYSA-N
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Description

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a compound belonging to the coumarin family, which are benzopyran-2-one derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a chromen-2-one core with a hydroxy group at position 7, a methyl group at position 4, and a propanamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the Pechmann condensation reaction. This reaction is carried out between resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of 7-hydroxy-4-methylcoumarin, which is then further reacted with propanoyl chloride to introduce the propanamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of the propanamide group, which enhances its solubility and potentially its biological activity compared to other coumarin derivatives. This structural modification allows for a broader range of applications and improved efficacy in various therapeutic areas .

Properties

IUPAC Name

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7-9-3-2-8(15)6-11(9)18-13(17)10(7)4-5-12(14)16/h2-3,6,15H,4-5H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDRYBNDWROSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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